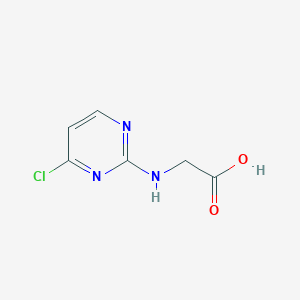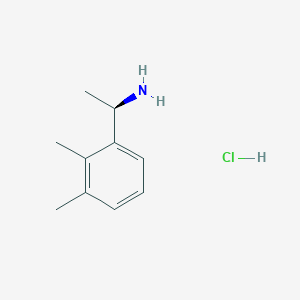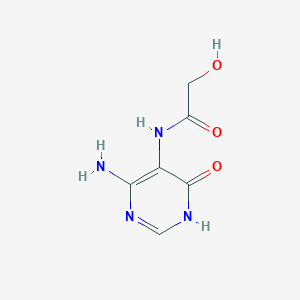
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a chemical compound with a molecular formula of C6H8N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
Amidation: The carboxylic acid group is then converted to an amide group through a reaction with hydroxylamine under acidic conditions.
Hydrolysis: The resulting intermediate is subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)isobutyramide
Uniqueness
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is unique due to its specific structural features, such as the presence of a hydroxyacetamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C6H8N4O3/c7-5-4(10-3(12)1-11)6(13)9-2-8-5/h2,11H,1H2,(H,10,12)(H3,7,8,9,13) |
InChIキー |
OGAWWFXBGIFWQJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=O)N1)NC(=O)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


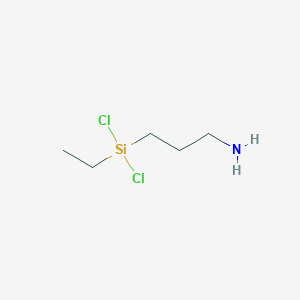


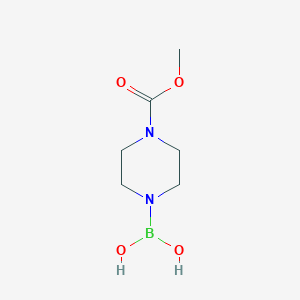

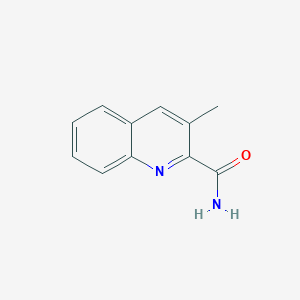
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)




